molecular formula C10H13ClO4S B3059369 3,4-diethoxybenzenesulfonyl Chloride CAS No. 99188-17-7

3,4-diethoxybenzenesulfonyl Chloride

Cat. No.: B3059369
CAS No.: 99188-17-7
M. Wt: 264.73 g/mol
InChI Key: NWZSKQICFWXUHC-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzenesulfonyl Chloride: is an organic compound with the molecular formula C10H13ClO4S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxybenzenesulfonyl chloride typically involves the sulfonylation of 3,4-diethoxybenzene. This can be achieved by reacting 3,4-diethoxybenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3,4-diethoxybenzene and chlorosulfonic acid into the reactor, followed by the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4-Diethoxybenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfone using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Formation of sulfonamides or sulfones.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry: 3,4-Diethoxybenzenesulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It is also used in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals, including potential drugs for treating various diseases. It is also used in the preparation of biologically active molecules that can act as enzyme inhibitors or receptor antagonists.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-diethoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

    3,4-Dimethoxybenzenesulfonyl Chloride: Similar structure but with methoxy groups instead of ethoxy groups.

    4-Methoxybenzenesulfonyl Chloride: Contains a single methoxy group at the 4 position.

    Benzenesulfonyl Chloride: The parent compound without any substituents on the benzene ring.

Uniqueness: 3,4-Diethoxybenzenesulfonyl chloride is unique due to the presence of two ethoxy groups, which can influence its reactivity and solubility. The ethoxy groups can also participate in additional chemical reactions, providing more versatility in synthetic applications compared to its analogs.

Properties

IUPAC Name

3,4-diethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSKQICFWXUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407142
Record name 3,4-diethoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99188-17-7
Record name 3,4-diethoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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